4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole
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Overview
Description
4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole is a heterocyclic compound that incorporates furan, pyridazine, and thiazole rings. These types of compounds are often of interest in medicinal chemistry due to their potential biological activities and diverse chemical reactivity.
Scientific Research Applications
4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent.
Industry: Used in the development of new materials and chemical processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole typically involves multi-step reactions starting from commercially available precursors. One common route involves the formation of the furan and pyridazine rings followed by their coupling with a thiazole derivative. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could yield alcohols or amines.
Mechanism of Action
The mechanism of action of 4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-Furan-2-yl-4-mercapto-6-methylpyrimidine-5-carbonitrile
- 5-Arylazothiazoles
- 1,3,4-Thiadiazoles
Uniqueness
4-(((6-(Furan-2-yl)pyridazin-3-yl)thio)methyl)-2-methylthiazole is unique due to its specific combination of furan, pyridazine, and thiazole rings. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Properties
IUPAC Name |
4-[[6-(furan-2-yl)pyridazin-3-yl]sulfanylmethyl]-2-methyl-1,3-thiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3OS2/c1-9-14-10(7-18-9)8-19-13-5-4-11(15-16-13)12-3-2-6-17-12/h2-7H,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCVHDZRPXAESW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CS1)CSC2=NN=C(C=C2)C3=CC=CO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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